molecular formula C14H19NO2 B8297906 (+-)-5-(1-Methylethoxy)-1-(phenylmethyl)-2-pyrrolidinone CAS No. 136410-29-2

(+-)-5-(1-Methylethoxy)-1-(phenylmethyl)-2-pyrrolidinone

Cat. No. B8297906
M. Wt: 233.31 g/mol
InChI Key: SSFSGFQDFLKKHU-UHFFFAOYSA-N
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Patent
US04882350

Procedure details

To a suspension of 2.5 g of 5-isopropoxy-pyrrolidin-2-one, 1.23 g of potassium hydroxide hydrated to 85%, and 0.25 g of n-tetra-butylammonium bromide in 50 cm3 of tetrahydrofuran, there is added a solution of 2.99 g of benzyl bromide, without exceeding 30° C. After agitating for 1 hour at ambient temperature, the insoluble matter is filtered off and the solvent is evaporated. The residue (4 g) is distilled at 200° C. under 0.05 mbar. The distillate is chromatographed on silica (eluent: ethyl acetate--n-hexane, 1--1). 2.9 g of the expected product is obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
[Compound]
Name
n-tetra-butylammonium bromide
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][CH:5]1[NH:9][C:8](=[O:10])[CH2:7][CH2:6]1)([CH3:3])[CH3:2].[OH-].[K+].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O1CCCC1>[CH2:13]([N:9]1[CH:5]([O:4][CH:1]([CH3:3])[CH3:2])[CH2:6][CH2:7][C:8]1=[O:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)OC1CCC(N1)=O
Name
Quantity
1.23 g
Type
reactant
Smiles
[OH-].[K+]
Name
n-tetra-butylammonium bromide
Quantity
0.25 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.99 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After agitating for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
without exceeding 30° C
FILTRATION
Type
FILTRATION
Details
the insoluble matter is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue (4 g) is distilled at 200° C. under 0.05 mbar
DISTILLATION
Type
DISTILLATION
Details
The distillate is chromatographed on silica (eluent: ethyl acetate--n-hexane, 1--1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCC1OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.